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Compound of Interest

Compound Name: St 587

Cat. No.: B1682476 Get Quote

An In-depth Technical Guide to the Core Chemical Structure and Properties of St 587

This document is intended for researchers, scientists, and drug development professionals.

Introduction
St 587 is a potent and highly selective alpha-1-adrenoceptor agonist. Its chemical name is 2-

(2-chloro-5-trifluoromethylphenylimino)imidazolidine. As a selective agonist for alpha-1-

adrenergic receptors, St 587 is a valuable pharmacological tool for investigating the

physiological and pathological roles of these receptors. This guide provides a comprehensive

overview of the chemical structure, properties, and key experimental methodologies related to

St 587.

Chemical Structure and Properties
The chemical structure and known properties of St 587 are summarized below.

Chemical Structure:

IUPAC Name: 2-[(2-chloro-5-trifluoromethylphenyl)imino]imidazolidine

SMILES: C1NC(=NC2=C(C=C(C=C2)C(F)(F)F)Cl)N1

Molecular Formula: C₁₀H₉ClF₃N₃

Molecular Weight: 279.65 g/mol
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Chemical Structure Diagram:

A central five-membered imidazolidine ring with two nitrogen atoms. One of the ring carbons is

double-bonded to an exocyclic nitrogen atom. This exocyclic nitrogen is bonded to a phenyl

ring. The phenyl ring is substituted with a chlorine atom at the 2-position and a trifluoromethyl

group at the 5-position relative to the point of attachment of the imino group.

Physicochemical Properties
Quantitative data on the physical properties of St 587, such as melting point and solubility, are

not readily available in the public domain.

Property Value

Molecular Formula C₁₀H₉ClF₃N₃

Molecular Weight 279.65 g/mol

IUPAC Name
2-[(2-chloro-5-

trifluoromethylphenyl)imino]imidazolidine

SMILES C1NC(=NC2=C(C=C(C=C2)C(F)(F)F)Cl)N1

Melting Point Data not available

Solubility Data not available

Physical Appearance Data not available

Pharmacological Properties
Property Value

Target Alpha-1 Adrenergic Receptor

Activity Selective Agonist

Synthesis
A probable synthesis method for St 587 can be adapted from protocols for similar 2-

iminoimidazolidine derivatives. The general approach involves the condensation of a
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substituted phenylisothiocyanate with ethylenediamine.

Probable Synthesis Protocol
Step 1: Synthesis of 1-(2-chloro-5-trifluoromethylphenyl)thiourea.

Dissolve 2-chloro-5-(trifluoromethyl)aniline in a suitable solvent such as ethanol.

Add an equimolar amount of ammonium thiocyanate and heat the mixture to reflux for

several hours.

Monitor the reaction by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture and pour it into ice water to precipitate the

product.

Collect the solid by filtration, wash with water, and dry to yield 1-(2-chloro-5-

trifluoromethylphenyl)thiourea.

Step 2: S-methylation of the thiourea derivative.

Suspend the 1-(2-chloro-5-trifluoromethylphenyl)thiourea in a solvent like acetone.

Add an equimolar amount of methyl iodide and stir the mixture at room temperature.

The reaction progress can be monitored by TLC.

Once the reaction is complete, the S-methylisothiourea hydroiodide salt is formed.

Step 3: Cyclization with ethylenediamine.

To the S-methylisothiourea hydroiodide salt, add an excess of ethylenediamine.

Heat the mixture to reflux for several hours.

After cooling, the excess ethylenediamine is removed under reduced pressure.

The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
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The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the

solvent is evaporated.

The crude product can be purified by column chromatography on silica gel to afford St
587.

Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of St
587.

In Vivo Assessment of Pressor Activity in Pithed Rats
This protocol is designed to evaluate the alpha-1-adrenoceptor-mediated vasoconstrictor

effects of St 587 in the absence of central nervous system and reflex cardiovascular control.

Materials and Reagents
Male Wistar rats (250-300 g)

Urethane (for anesthesia)

St 587

Prazosin (selective alpha-1 antagonist)

Yohimbine (selective alpha-2 antagonist)

Saline (0.9% NaCl)

Heparin

Tracheal cannula

Carotid artery cannula connected to a pressure transducer

Jugular vein cannula for drug administration

Pithing rod (a steel rod)
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Ventilator

Data acquisition system

Methodology
Animal Preparation:

Anesthetize the rat with urethane (1.25 g/kg, i.p.).

Insert a tracheal cannula and ventilate the animal with a rodent ventilator.

Cannulate the left carotid artery for continuous measurement of blood pressure and the

right jugular vein for intravenous drug administration.

Administer heparin (1000 IU/kg, i.v.) to prevent blood clotting.

Pithing Procedure:

Insert the pithing rod through the orbit and foramen magnum down the spinal canal to

destroy the brain and spinal cord.

Confirm successful pithing by the absence of respiratory movements and a stable, low

blood pressure.

Experimental Procedure:

Allow the preparation to stabilize for 20 minutes.

Administer cumulative doses of St 587 (e.g., 0.1, 0.3, 1, 3, 10 µg/kg, i.v.) and record the

pressor responses (increase in mean arterial pressure).

To confirm the involvement of alpha-1 adrenoceptors, pretreat a separate group of pithed

rats with prazosin (e.g., 0.1 mg/kg, i.v.) 15 minutes before administering the St 587 dose-

response curve.

To assess selectivity, pretreat another group with the alpha-2 antagonist yohimbine (e.g., 1

mg/kg, i.v.) before the St 587 dose-response curve.
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Data Analysis:

Express the pressor responses as the change in mean arterial pressure (ΔMAP) in mmHg.

Construct dose-response curves for St 587 in the absence and presence of the

antagonists.

Calculate the ED₅₀ (dose producing 50% of the maximal response) for St 587.

In Vitro Alpha-1 Adrenoceptor Binding Assay
This protocol details a radioligand binding assay to determine the affinity of St 587 for alpha-1-

adrenoceptors using [³H]prazosin.

Materials and Reagents
Rat brain cortex or other tissue rich in alpha-1 adrenoceptors

[³H]prazosin (specific activity ~80 Ci/mmol)

St 587

Phentolamine (for non-specific binding determination)

Tris-HCl buffer (50 mM, pH 7.4)

Homogenizer

Centrifuge

Glass fiber filters (e.g., Whatman GF/B)

Scintillation vials and scintillation cocktail

Liquid scintillation counter

Methodology
Membrane Preparation:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b1682476?utm_src=pdf-body
https://www.benchchem.com/product/b1682476?utm_src=pdf-body
https://www.benchchem.com/product/b1682476?utm_src=pdf-body
https://www.benchchem.com/product/b1682476?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682476?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissect the tissue (e.g., rat brain cortex) on ice and homogenize in ice-cold Tris-HCl buffer.

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell

debris.

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

Resuspend the pellet in fresh Tris-HCl buffer and repeat the centrifugation step.

Finally, resuspend the pellet in assay buffer at a protein concentration of approximately 0.5

mg/mL.

Binding Assay:

Set up assay tubes containing:

100 µL of [³H]prazosin (final concentration ~0.2 nM)

50 µL of various concentrations of St 587 (e.g., 10⁻¹⁰ to 10⁻⁴ M) or buffer (for total

binding) or 10 µM phentolamine (for non-specific binding).

850 µL of the membrane preparation.

Incubate the tubes at 25°C for 30 minutes.

Filtration and Counting:

Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

Wash the filters three times with 5 mL of ice-cold buffer.

Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to

equilibrate.

Measure the radioactivity in a liquid scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.
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Plot the percentage of specific binding against the log concentration of St 587 to generate

a competition curve.

Determine the IC₅₀ value (the concentration of St 587 that inhibits 50% of specific

[³H]prazosin binding).

Calculate the equilibrium dissociation constant (Ki) for St 587 using the Cheng-Prusoff

equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]prazosin and Kd is

its dissociation constant.

Visualizations
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Caption: Alpha-1 adrenoceptor signaling pathway activated by St 587.

Experimental Workflow: In Vivo Pithed Rat Assay
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Caption: Workflow for the in vivo assessment of St 587 pressor activity.
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Experimental Workflow: In Vitro Binding Assay
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Caption: Workflow for the in vitro alpha-1 adrenoceptor binding assay.

Conclusion
St 587 is a valuable research tool for studying the pharmacology of alpha-1-adrenergic

receptors. This guide has provided a summary of its known chemical and pharmacological

properties, along with detailed protocols for its synthesis and characterization. The provided

workflows and signaling pathway diagram offer a clear visual representation of the

experimental processes and mechanism of action. Further research is warranted to fully

elucidate the physicochemical properties of St 587 and to explore its full therapeutic potential.

To cite this document: BenchChem. [St 587 chemical structure and properties]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682476#st-587-
chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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